1-{1-[2-(2-Ethyl-1H-indol-3-yl)ethyl]piperidin-3-yl}ethan-1-one
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Overview
Description
1-(1-(2-(2-Ethyl-1H-indol-3-yl)ethyl)piperidin-3-yl)ethanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals .
Preparation Methods
The synthesis of 1-(1-(2-(2-Ethyl-1H-indol-3-yl)ethyl)piperidin-3-yl)ethanone typically involves multiple steps. One common synthetic route includes the Fischer indole synthesis, where hydrazine derivatives react with ketones under acidic conditions to form the indole ring . The preparation of this specific compound may involve the following steps:
Formation of the Indole Ring: Starting with 2-ethylindole, the indole ring is formed through the Fischer indole synthesis.
Attachment of the Piperidine Ring: The indole derivative is then reacted with an appropriate piperidine derivative under suitable conditions to form the desired product.
Final Functionalization:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(1-(2-(2-Ethyl-1H-indol-3-yl)ethyl)piperidin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-(2-(2-Ethyl-1H-indol-3-yl)ethyl)piperidin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(1-(2-(2-Ethyl-1H-indol-3-yl)ethyl)piperidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
1-(1-(2-(2-Ethyl-1H-indol-3-yl)ethyl)piperidin-3-yl)ethanone can be compared with other indole derivatives such as:
1H-Indole-3-ethanamine: Known for its psychoactive properties and use in neuropharmacology.
1-Methyl-1H-indole-3-carboxaldehyde: Used in the synthesis of various pharmaceuticals.
1-(1H-Indol-3-yl)ethanone: Studied for its potential anticancer activities.
The uniqueness of 1-(1-(2-(2-Ethyl-1H-indol-3-yl)ethyl)piperidin-3-yl)ethanone lies in its specific structural features, which confer distinct biological activities and synthetic utility.
Properties
CAS No. |
88607-53-8 |
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Molecular Formula |
C19H26N2O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-[1-[2-(2-ethyl-1H-indol-3-yl)ethyl]piperidin-3-yl]ethanone |
InChI |
InChI=1S/C19H26N2O/c1-3-18-17(16-8-4-5-9-19(16)20-18)10-12-21-11-6-7-15(13-21)14(2)22/h4-5,8-9,15,20H,3,6-7,10-13H2,1-2H3 |
InChI Key |
STVWAYDBYXANBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2N1)CCN3CCCC(C3)C(=O)C |
Origin of Product |
United States |
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